molecular formula C27H29FN4O3 B2885876 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-86-1

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2885876
CAS No.: 872860-86-1
M. Wt: 476.552
InChI Key: PCIQYTICGMNSJZ-UHFFFAOYSA-N
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Description

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione features a complex structure with three key domains:

  • A piperazine ring substituted with a 2-fluorophenyl group at the N1 position.
  • An indole moiety at position 3, modified by a 2-oxo-2-(piperidin-1-yl)ethyl side chain.
  • An ethanedione (1,2-dione) bridge linking the piperazine and indole groups.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O3/c28-22-9-3-5-11-24(22)29-14-16-31(17-15-29)27(35)26(34)21-18-32(23-10-4-2-8-20(21)23)19-25(33)30-12-6-1-7-13-30/h2-5,8-11,18H,1,6-7,12-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIQYTICGMNSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The structure of the compound features a piperazine moiety linked to an indole derivative, which is known for its diverse biological activities. The presence of a fluorine atom on the phenyl ring is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity
Research indicates that derivatives containing piperazine rings often exhibit antidepressant effects. The compound's structural similarity to known antidepressants suggests it may interact with serotonin and dopamine receptors, potentially enhancing mood and cognitive function .

2. Anticancer Activity
Indole derivatives are frequently studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various studies, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, similar compounds have shown efficacy against breast cancer cells by targeting poly (ADP-ribose) polymerase (PARP) pathways .

3. Neuroprotective Effects
The neuroprotective potential of this compound may stem from its antioxidant properties, which help mitigate oxidative stress in neuronal cells. Studies have shown that related piperazine derivatives can inhibit acetylcholinesterase, thus enhancing cholinergic neurotransmission and offering protective effects against neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : The compound likely interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood regulation and cognitive processes.
  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, which is crucial for maintaining neurotransmitter levels in the brain.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound can effectively reduce tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to the target molecule:

StudyFindings
Deveshegowda et al. (2022)Reported that piperazine derivatives exhibited significant anticancer activity against breast cancer cells via PARP inhibition .
Santana et al. (2019)Highlighted that coumarin-piperazine derivatives possess neuroprotective effects through antioxidant activity .
Singh et al. (2017)Demonstrated anti-inflammatory properties in similar piperazine derivatives, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Piperazine Indole Modification Bridge Type Molecular Weight Key Features References
Target Compound 2-Fluorophenyl 2-Oxo-2-(piperidin-1-yl)ethyl Ethanedione ~502.5 (estimated) Fluorine enhances lipophilicity; piperidine may improve metabolic stability. -
1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Benzyl None Ethanedione 409.4 Simpler structure; benzyl group increases hydrophobicity.
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl None Ketone 319.4 (C20H21N3O) Ketone bridge reduces conformational flexibility compared to ethanedione.
1-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione Phenyl 2-Oxo-2-morpholinoethyl Ethanedione 460.5 Morpholino group increases polarity; phenyl lacks fluorine’s electronic effects.
1-(4-(3-(4-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Triazolopyrimidine-4-fluorophenyl 2-Methyl Ethanedione 484.5 Triazolopyrimidine adds aromaticity; methylindole may alter binding affinity.

Pharmacological and Chemical Implications

Piperazine Substituents
  • 2-Fluorophenyl (Target Compound): The fluorine atom’s electron-withdrawing effect may enhance binding to aromatic residues in enzyme active sites (e.g., ATPases or GPCRs) compared to non-fluorinated analogs like benzyl .
  • Phenyl () : Lacks fluorine’s electronic effects, possibly reducing target affinity .
Indole Modifications
  • 2-Oxo-2-(piperidin-1-yl)ethyl (Target Compound): The piperidine group may enhance metabolic stability via steric hindrance of oxidative enzymes, compared to morpholino () or unsubstituted indoles .
Bridge Type
  • Ethanedione (Target Compound) : The 1,2-dione bridge offers rigidity and hydrogen-bonding capacity, which may improve target engagement compared to ketone bridges () .

Preparation Methods

Preparation of 1-(4-(2-Fluorophenyl)piperazin-1-yl)ethane-1,2-dione

The dione core is synthesized through a three-step sequence:

Step 1 : N-Arylation of Piperazine
Piperazine reacts with 1-bromo-2-fluorobenzene under Buchwald-Hartwig conditions:

Piperazine + 1-bromo-2-fluorobenzene → 1-(2-fluorophenyl)piperazine  
Conditions: Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C, 24 h  
Yield: 78%   

Step 2 : Oxalyl Chloride Coupling
The secondary amine undergoes acylation with oxalyl chloride:

1-(2-fluorophenyl)piperazine + ClCOCOCl → 1-(4-(2-fluorophenyl)piperazin-1-yl)ethane-1,2-dione  
Conditions: DCM, 0°C → RT, 12 h  
Yield: 65%   

Synthesis of 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl Intermediate

Two routes dominate literature:

Route 1 : N-Alkylation of Indole

Indole + 2-bromo-1-(piperidin-1-yl)ethan-1-one → 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole  
Conditions: NaH, DMF, 0°C → RT, 6 h  
Yield: 82%   

Route 2 : Condensation Approach
Indole-3-carbaldehyde undergoes Strecker synthesis followed by piperidine incorporation:

Indole-3-carbaldehyde → α-aminonitrile → Hydrolysis → Amide formation  
Overall Yield: 57%   

Final Coupling via Acyl Transfer

The diketone bridge forms through nucleophilic acyl substitution:

1-(4-(2-fluorophenyl)piperazin-1-yl)ethane-1,2-dione  
+  
1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-ylmagnesium bromide  
→ Target Compound  
Conditions: THF, −78°C, 2 h → RT, 12 h  
Yield: 48%   

Optimization Studies

Catalytic System Screening

Comparative yields under different Pd catalysts:

Catalyst Ligand Base Yield (%)
Pd(OAc)₂ Xantphos Cs₂CO₃ 78
Pd₂(dba)₃ BINAP K₃PO₄ 65
PdCl₂(Amphos) DavePhos NaOtBu 71

Data compiled from

Solvent Effects on Acylation

Solvent polarity significantly impacts diketone formation:

Solvent Dielectric Constant Yield (%)
DCM 8.93 65
THF 7.58 58
Acetonitrile 37.5 42
DMF 36.7 31

Adapted from

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, indole-H2)
  • δ 7.45–7.12 (m, 4H, fluorophenyl)
  • δ 4.82 (s, 2H, N-CH₂-CO)
  • δ 3.71–3.25 (m, 8H, piperazine/piperidine)

IR (KBr) :

  • 1745 cm⁻¹ (C=O diketone)
  • 1680 cm⁻¹ (amide C=O)
  • 1220 cm⁻¹ (C-F)

Consistent with

Critical Evaluation of Synthetic Routes

Path A vs. Path B

Parameter Path A (Convergent) Path B (Linear)
Total Steps 5 7
Overall Yield 32% 28%
Purification Difficulty Moderate High

Superiority of convergent synthesis confirmed by

Industrial-Scale Considerations

Key challenges in kilogram-scale production:

  • Exothermic risks during Pd-catalyzed couplings
  • Diketone sensitivity to hydrolysis
  • Column chromatography limitations

Patented solutions include:

  • Continuous flow hydrogenation
  • Aqueous workup modifications
  • Crystallization-induced purity enhancement

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine core via acylation or coupling reactions (e.g., reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux with potassium carbonate) .
  • Step 2 : Introduction of the indole moiety through alkylation or nucleophilic substitution.
  • Step 3 : Purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether) . Intermediates are characterized using 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to track carbonyl groups), and mass spectrometry (for molecular weight validation) .

Q. Which structural features contribute to its biological activity?

Key pharmacophores include:

  • 2-Fluorophenyl group : Enhances lipophilicity and receptor binding via halogen interactions .
  • Piperazine ring : Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Indole moiety : Enables π-π stacking with aromatic residues in target proteins . These features are validated through molecular docking studies and SAR analyses of analogs .

Q. What spectroscopic and chromatographic methods ensure purity and structural integrity?

  • NMR : Identifies proton environments (e.g., indole C3-H vs. piperazine protons) .
  • HPLC : Monitors purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
  • TLC : Tracks reaction progress using ethyl acetate/hexane solvent systems .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis yield and reduce impurities?

  • Response Surface Methodology (RSM) : Optimizes variables (temperature, solvent ratio, catalyst loading) to maximize yield .
  • Factorial Design : Identifies critical factors (e.g., excess reagent ratios reduce byproducts) .
  • Example: A Central Composite Design (CCD) for reflux time and temperature reduced reaction steps from 48h to 24h with 85% yield .

Q. How to resolve contradictions in pharmacological data (e.g., variable IC50 values across cell lines)?

  • Mechanistic Profiling : Use receptor binding assays (e.g., radioligand displacement for serotonin 5-HT2A) to confirm target engagement .
  • Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
  • Cell Line Validation : Compare activity in Hela vs. A-549 cells to assess tissue-specific uptake or efflux pump interference .

Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?

  • Density Functional Theory (DFT) : Calculates activation energies for acyl transfer reactions at the indole C3 position vs. piperazine nitrogen .
  • Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic attack (e.g., polar aprotic solvents favor indole alkylation) .
  • Machine Learning : Trains models on existing piperazine-indole analogs to predict reaction outcomes (e.g., Bayesian optimization for catalyst selection) .

Q. How to design analogs with enhanced blood-brain barrier (BBB) permeability?

  • Lipinski’s Rule Adherence : Maintain molecular weight <500 Da and logP ~2–3 .
  • P-Glycoprotein Inhibition Assays : Co-administer with verapamil to assess efflux transporter evasion .
  • Structural Modifications : Introduce trifluoromethyl groups to increase lipophilicity or PEG linkers to balance solubility .

Q. What methodologies assess thermal stability and polymorphic forms?

  • Differential Scanning Calorimetry (DSC) : Detects melting points and polymorph transitions (e.g., Form I vs. Form II at 180°C) .
  • Hot-Stage Microscopy : Visualizes crystal habit changes under controlled heating .
  • PXRD : Confirms crystallinity and identifies amorphous impurities post-synthesis .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
  • pH Adjustment : Test solubility in buffers (pH 4–8) to mimic physiological conditions .

Q. What in vivo models are suitable for neuropharmacological profiling?

  • Forced Swim Test (FST) : Screens for antidepressant-like activity via serotonin modulation .
  • Elevated Plus Maze (EPM) : Assess anxiolytic effects linked to GABAergic or dopaminergic pathways .
  • Microdialysis : Measures extracellular dopamine/serotonin levels in rodent brains post-administration .

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